molecular formula C20H26FN3O2S B2381947 4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049391-07-2

4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2381947
CAS No.: 1049391-07-2
M. Wt: 391.51
InChI Key: MNIXOUQRZGTTQZ-UHFFFAOYSA-N
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Description

4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a synthetic small molecule of significant research interest due to its structural features, which are characteristic of compounds that modulate key biological targets. The molecule integrates a benzenesulfonamide group, a moiety frequently identified in ligands for various enzymes and receptors , and a 2-fluorophenylpiperazine unit, a well-known pharmacophore in medicinal chemistry . This specific architecture suggests potential for investigation across multiple therapeutic areas. Compounds featuring the 2-fluorophenylpiperazine scaffold have demonstrated potent and selective activity in pharmacological research. For instance, structurally related molecules have been developed as inhibitors of Human Equilibrative Nucleoside Transporters (ENTs), which play a vital role in cellular nucleoside salvage pathways and the uptake of chemotherapeutic drugs . Research indicates that the presence of a halogen, such as fluorine, on the phenyl ring of the piperazine moiety is often essential for this inhibitory activity . Furthermore, benzenesulfonamide derivatives are actively explored for their interaction with central nervous system targets, including serotonin receptors like the 5-HT6 receptor, which is implicated in cognitive function and memory . The integration of these functional groups makes this compound a valuable chemical tool for researchers investigating ion channels , transporter proteins , and G-protein coupled receptors (GPCRs) . Its structure provides a core template for structure-activity relationship (SAR) studies aimed at developing novel probes for neuroscience, oncology, and cardiovascular research.

Properties

IUPAC Name

4-ethyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O2S/c1-2-17-7-9-18(10-8-17)27(25,26)22-11-12-23-13-15-24(16-14-23)20-6-4-3-5-19(20)21/h3-10,22H,2,11-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIXOUQRZGTTQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzenesulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Fluorobenzene derivatives in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups at the piperazine ring or benzenesulfonamide moiety.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring modulates its pharmacokinetic properties . The compound may act as an agonist or antagonist, depending on the target and the biological context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural Modifications in Piperazine-Linked Benzenesulfonamides

The table below highlights key structural differences and similarities between the target compound and analogs:

Compound Name Substituents on Benzene Ring Piperazine Substituents Biological Activity/Application Molecular Weight (g/mol) Yield (%)
Target compound 4-ethyl 2-fluorophenyl Not explicitly reported (inferred) ~407.5 (calculated) N/A
4-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide 4-chloro 2-methoxyphenyl + pyridinyl Antiparasitic (T. cruzi hit compound) ~513.0 (ESI-MS: 514.2) N/A
3-(Benzylamino)-4-(cyclohexylamino)-N-(2-(piperazin-1-yl)ethyl)benzenesulfonamide 3-benzylamino + 4-cyclohexyl Unsubstituted piperazine Ferroptosis inhibitor (stroke treatment) ~529.6 (calculated) N/A
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Ureido-thiazole N/A (acetate ester backbone) Antiproliferative (yield: 89.1%) ~514.2 (ESI-MS: 514.2) 89.1

Key Observations:

  • Substituent Effects: The 2-fluorophenyl group in the target compound may enhance receptor binding (e.g., 5-HT1A) compared to methoxy or chloro groups, as seen in PET tracers like 18F-Mefway .
  • Piperazine Modifications: The ethyl spacer between piperazine and benzenesulfonamide is conserved across analogs, but aryl substitutions on piperazine (e.g., 2-fluorophenyl vs. pyridinyl in MMV665914) influence steric and electronic interactions with targets .
  • Biological Activity: Piperazine-linked sulfonamides demonstrate diverse applications, from antiparasitic (MMV665914) to ferroptosis inhibition (Patent ).

Pharmacological and Functional Insights

  • Receptor Targeting: Fluorinated arylpiperazines, like 18F-Mefway, exhibit high affinity for serotonin 1A receptors due to fluorine’s electronegativity and optimal van der Waals interactions . The target compound’s 2-fluorophenyl group may confer similar advantages.
  • Antimicrobial Potential: Sulfonamides with lipophilic substituents (e.g., 4-ethyl) show enhanced antimicrobial activity by disrupting folate synthesis . However, cytotoxicity data for analogs like MMV665914 highlight the need for selectivity optimization .

Biological Activity

4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is an organic compound notable for its complex structure that includes a piperazine ring, a fluorophenyl group, and a benzenesulfonamide moiety. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of pharmacology and neuroscience.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H24FN3O2S\text{C}_{18}\text{H}_{24}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

This compound exhibits unique properties due to the presence of both electron-withdrawing (fluorine) and electron-donating (ethyl and piperazine) groups, influencing its biological activity.

Biological Activity Overview

Research indicates that this compound interacts with several biological targets, making it a compound of interest in drug discovery. Its biological activities can be summarized as follows:

  • Neurotransmitter Modulation : The compound is believed to influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in the treatment of various neurological disorders.
  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating its role as a candidate for anticancer drug development.

Case Studies

  • Neuropharmacological Studies : In vitro assays demonstrated that the compound modulates serotonin receptor activity, which may be beneficial in treating depression and anxiety disorders. The binding affinity was assessed through competitive radiolabeled binding assays, showing significant interaction with 5-HT receptors.
  • Cytotoxicity Assays : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). Results indicated an IC50 value range between 0.12 µM to 2.78 µM, showcasing its potential as an anticancer agent compared to established drugs like doxorubicin.

Comparative Analysis

A comparative analysis with similar compounds reveals the unique position of this compound in terms of activity:

Compound NameIC50 (µM)Mechanism of Action
4-Ethyl Compound0.12 - 2.78Serotonin receptor modulation
Doxorubicin0.79 - 5.51DNA intercalation
Tamoxifen10.38Estrogen receptor antagonist

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Piperazine Ring : Cyclization of 1,2-diamine derivatives.
  • Introduction of Fluorophenyl Group : Nucleophilic substitution using fluorobenzene derivatives.
  • Sulfonation : Reaction with benzenesulfonyl chloride under basic conditions.

These synthetic strategies are crucial for optimizing yield and purity for biological testing.

Q & A

Q. Table 1. Comparative Binding Affinities of Structural Analogues

Compound5-HT1A_{1A} Ki_i (nM)5-HT7_{7} Ki_i (nM)Source
Target Compound8.5 ± 1.2240 ± 30
WAY-324631 (Reference)9.1 ± 0.8260 ± 25

Q. Table 2. Metabolic Stability in Liver Microsomes

Speciest1/2_{1/2} (min)Clint_{int} (µL/min/mg)
Human45 ± 518 ± 2
Rat22 ± 342 ± 4

Key Recommendations for Researchers

  • Synthesis : Prioritize low-temperature reactions (<10°C) to minimize byproducts from sulfonylation .
  • Biological assays : Include serum-shock conditions to mimic physiological protein binding .
  • Data reporting : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for structural and assay data .

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